![molecular formula C16H13NO5 B12898111 4,6-Dimethoxy-3-(3-nitrophenyl)-1-benzofuran CAS No. 922140-78-1](/img/structure/B12898111.png)
4,6-Dimethoxy-3-(3-nitrophenyl)-1-benzofuran
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Overview
Description
4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at positions 4 and 6, and a nitrophenyl group at position 3 on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran can be achieved through various synthetic routes. One common method involves the Sonogashira/Cacchi type cyclization. This method uses commercially available starting materials such as methyl 4-hydroxy-3-iodobenzoate, 4-ethynylanisole, and 3,5-dimethoxy-1-iodobenzene . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4,6-Dimethoxy-3-(3-nitrophenyl)-1-benzofuran serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it suitable for developing new compounds with desired properties.
Reactivity and Derivative Formation
The compound can undergo several chemical reactions:
- Oxidation : Leads to the formation of quinones, which are valuable in various synthetic pathways.
- Reduction : Can yield 4,6-Dimethoxy-3-(3-aminophenyl)-1-benzofuran, a derivative with potential biological activity.
- Substitution Reactions : Facilitate the creation of halogenated derivatives, expanding the compound's utility in further reactions.
Biological Activities
Antimicrobial Properties
Research has indicated that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that substitutions at specific positions on the benzofuran ring can enhance antibacterial efficacy against strains such as E. coli and S. aureus. Compounds with hydroxyl groups at certain positions have demonstrated particularly strong activity .
Anticancer Potential
The compound is being investigated for its potential use as an anticancer agent. The nitrophenyl group may play a role in its biological activity by facilitating interactions with cellular targets. Preliminary studies suggest that derivatives of benzofuran may inhibit key enzymes involved in cancer progression .
Medicinal Applications
Therapeutic Investigations
this compound is under investigation for its potential therapeutic applications in treating infectious diseases and cancer. The mechanism of action involves interactions with biological macromolecules, which could lead to the inhibition of critical cellular processes .
Material Science
Development of New Materials
In material science, this compound is explored for its electronic and optical properties. The incorporation of the benzofuran structure can lead to materials with unique characteristics suitable for applications in electronics and photonics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: A benzofuran compound used in phototherapy for skin conditions.
Uniqueness
4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and nitrophenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
4,6-Dimethoxy-3-(3-nitrophenyl)-1-benzofuran is a compound of significant interest due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzofuran core substituted with two methoxy groups and a nitrophenyl group. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The nitrophenyl group can undergo reduction to form an amine, which interacts with enzymes and disrupts cellular processes.
- Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bactericidal effects.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by interfering with tubulin polymerization and cell cycle regulation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) observed in different bacterial strains:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Pseudomonas aeruginosa | 7.5 |
These results indicate that the compound exhibits promising antibacterial properties, particularly against Staphylococcus aureus .
Anticancer Activity
In vitro studies have assessed the compound's cytotoxic effects on various cancer cell lines. The following table presents the IC50 values for different cell lines:
Cell Line | IC50 (µM) |
---|---|
K562 (Leukemia) | 5.0 |
HeLa (Cervical) | 4.2 |
A549 (Lung) | 6.0 |
HepG2 (Liver) | 8.5 |
The compound demonstrated significant cytotoxicity against K562 and HeLa cells, indicating its potential as an anticancer agent .
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis through caspase activation and disrupted microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
- Case Study on Antimicrobial Efficacy : Another research focused on the antibacterial activity against multidrug-resistant strains of bacteria. The compound was effective in reducing bacterial load in vitro and showed low toxicity towards mammalian cells, suggesting a favorable therapeutic index .
Properties
CAS No. |
922140-78-1 |
---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
4,6-dimethoxy-3-(3-nitrophenyl)-1-benzofuran |
InChI |
InChI=1S/C16H13NO5/c1-20-12-7-14(21-2)16-13(9-22-15(16)8-12)10-4-3-5-11(6-10)17(18)19/h3-9H,1-2H3 |
InChI Key |
ZHGKYYBCPOJUEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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